molecular formula C15H10Cl2O2 B4327295 2-benzyl-4,7-dichloro-1-benzofuran-5-ol

2-benzyl-4,7-dichloro-1-benzofuran-5-ol

Cat. No. B4327295
M. Wt: 293.1 g/mol
InChI Key: VCOSSJNZBJGKEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-benzyl-4,7-dichloro-1-benzofuran-5-ol, commonly known as K252a, is a natural product isolated from the fungus Nocardiopsis sp. It is a potent inhibitor of protein kinases and has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

K252a exerts its effects through the inhibition of protein kinases, which are enzymes that regulate various cellular processes. Specifically, K252a inhibits the activity of the receptor tyrosine kinase (RTK) family, which play a key role in cell growth, differentiation, and survival. By inhibiting RTKs, K252a can induce apoptosis (cell death) in cancer cells and prevent the growth and proliferation of tumors.
Biochemical and physiological effects:
K252a has been shown to have a variety of biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit angiogenesis (the growth of new blood vessels), and prevent the invasion and metastasis of tumors. K252a can also modulate the immune system, enhance synaptic plasticity, and promote neuroprotection.

Advantages and Limitations for Lab Experiments

One of the main advantages of using K252a in lab experiments is its potent and specific inhibition of protein kinases, which allows for precise manipulation of cellular processes. Additionally, K252a is a natural product and is therefore less likely to have off-target effects or toxicity compared to synthetic compounds. However, one limitation of using K252a is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on K252a. One area of interest is the development of more potent and selective inhibitors of protein kinases, which could have even greater therapeutic potential. Additionally, K252a could be studied in combination with other drugs or therapies to enhance its efficacy and reduce potential side effects. Finally, the mechanisms underlying K252a's effects on the immune system and neuroprotection could be further elucidated to inform potential therapeutic applications in these areas.

Scientific Research Applications

K252a has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent anticancer activity, particularly against leukemia and glioblastoma. It has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, K252a has been investigated for its potential use in treating viral infections, such as HIV and hepatitis C.

properties

IUPAC Name

2-benzyl-4,7-dichloro-1-benzofuran-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O2/c16-12-8-13(18)14(17)11-7-10(19-15(11)12)6-9-4-2-1-3-5-9/h1-5,7-8,18H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOSSJNZBJGKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC3=C(C(=CC(=C3O2)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-4,7-dichloro-1-benzofuran-5-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-benzyl-4,7-dichloro-1-benzofuran-5-ol
Reactant of Route 2
2-benzyl-4,7-dichloro-1-benzofuran-5-ol
Reactant of Route 3
2-benzyl-4,7-dichloro-1-benzofuran-5-ol
Reactant of Route 4
2-benzyl-4,7-dichloro-1-benzofuran-5-ol
Reactant of Route 5
2-benzyl-4,7-dichloro-1-benzofuran-5-ol
Reactant of Route 6
2-benzyl-4,7-dichloro-1-benzofuran-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.